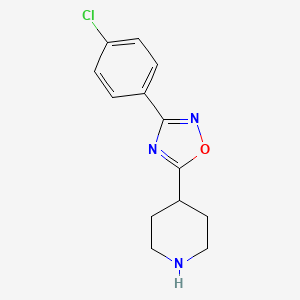

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a piperidin-4-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with piperidine-4-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale synthesis.

Análisis De Reacciones Químicas

Cyclization of Amidoximes with Carboxylic Acid Derivatives

-

Procedure : Amidoximes (derived from nitriles and hydroxylamine) react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) under basic conditions to form 1,2,4-oxadiazoles .

-

Example : Ethyl piperidine-4-carboxylate derivatives undergo nucleophilic substitution with 4-chlorobenzyl halides, followed by hydrazide formation and cyclization with CS₂/KOH to yield the oxadiazole core .

Functionalization of the Piperidine Ring

The piperidin-4-yl group undergoes diverse modifications:

Sulfonation Reactions

-

Protocol : Treatment with 4-chlorophenylsulfonyl chloride in aqueous Na₂CO₃ (pH 10) introduces sulfonyl groups at the piperidine nitrogen .

-

Key intermediate : 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-carbohydrazide, used for subsequent oxadiazole synthesis .

Alkylation and Acylation

-

Alkylation : Piperidine reacts with benzyl bromides (e.g., 4-fluorobenzyl bromide) in DMF/K₂CO₃ to form N-substituted derivatives .

-

Acylation : Acetic anhydride or acetyl chloride introduces acetamide groups at the piperidine nitrogen .

Electrophilic Substitution

-

The 4-chlorophenyl group directs electrophiles to the oxadiazole’s C-5 position. Copper-catalyzed arylation with aryl iodides (e.g., 4-iodotoluene) yields 2,5-disubstituted derivatives .

Nucleophilic Attack

-

Basic hydrolysis cleaves the oxadiazole ring to form amidoximes, while acidic conditions yield carboxylic acids .

Table 1: Representative Reaction Yields

Table 2: Functional Group Compatibility

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Iodobenzonitrile | 2-Cyano-5-(piperidin-4-yl) derivative | 82 |

| Methyl acrylate | Ester-functionalized oxadiazole | 67 |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, with LC-MS showing fragmentation at m/z 258 (piperidinyl cation) and m/z 148 (aryl carbonyl) .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions .

This compound’s synthetic flexibility and reactivity profile make it a valuable scaffold for medicinal chemistry, particularly in developing acetylcholinesterase inhibitors and antibacterial agents . Further studies should explore its catalytic C–H functionalization and bioisosteric applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have identified derivatives of 3-(4-chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole as potential agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. These compounds have shown promise in the treatment of hepatocellular carcinoma (HCC) by inducing apoptosis in cancer cells through the activation of p53 and caspase pathways .

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial properties against various strains. For instance, derivatives containing the oxadiazole moiety exhibited significant inhibitory effects on bacterial growth, with some compounds showing IC50 values as low as 2.14 µM . Additionally, the piperidine component contributes to the antibacterial and antifungal activities of these derivatives.

Enzyme Inhibition

Research indicates that this compound derivatives can inhibit key enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease and as urease inhibitors in managing urinary tract infections .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with key signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole

- 3-(4-Chlorophenyl)-5-(pyrrolidin-4-yl)-1,2,4-oxadiazole

- 3-(4-Chlorophenyl)-5-(piperazin-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the piperidin-4-yl group, which imparts distinct steric and electronic properties compared to other similar compounds

Actividad Biológica

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.73 g/mol. Its structure features a piperidine ring and a chlorophenyl group attached to the oxadiazole core, contributing to its biological activity.

Biological Activities

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have shown that oxadiazole derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to exhibit significant inhibitory effects on prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells with IC50 values in the low micromolar range .

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

- Antimicrobial Activity : Oxadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity .

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives inhibit critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Induction of Apoptosis : Compounds have been shown to induce programmed cell death in cancer cells by activating apoptotic pathways .

- Interaction with Receptors : Some derivatives exhibit affinity for various biological receptors, which may mediate their pharmacological effects .

Case Studies

A notable study evaluated the anticancer potential of a series of oxadiazole derivatives including this compound against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with some compounds exhibiting better efficacy than established chemotherapeutics like erlotinib .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBMDOHBBQWMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351980 | |

| Record name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276236-98-7 | |

| Record name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.